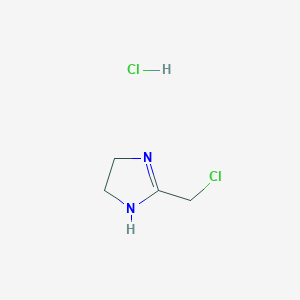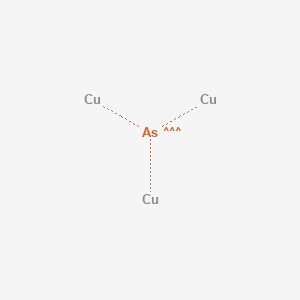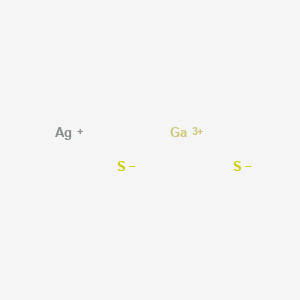
Gallium silver disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium silver disulphide, with the molecular formula AgGaS₂, is a compound that combines the elements gallium, silver, and sulfur It is known for its unique optical and electrical properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium silver disulphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common approach involves the direct combination of gallium, silver, and sulfur at high temperatures. The reaction typically occurs in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: In industrial settings, this compound is produced using high-purity starting materials to ensure the quality of the final product. The process involves the precise control of temperature and pressure to achieve the desired crystalline structure. Chemical vapor deposition is also employed for large-scale production, where gaseous precursors are reacted to form thin films of this compound on suitable substrates.
Analyse Des Réactions Chimiques
Types of Reactions: Gallium silver disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out under controlled conditions to prevent the formation of unwanted by-products.
Substitution: Substitution reactions can occur with halogens or other chalcogenides, where sulfur atoms in the compound are replaced by other elements. These reactions are usually facilitated by the presence of catalysts and occur at moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gallium oxide and silver sulfate, while reduction can yield elemental gallium and silver.
Applications De Recherche Scientifique
Gallium silver disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, this compound nanoparticles are explored for their potential use in drug delivery systems. The compound’s biocompatibility and ability to interact with biological molecules make it a promising candidate for targeted drug delivery.
Medicine: In medicine, this compound is investigated for its antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of photovoltaic cells and optoelectronic devices. Its semiconducting properties enable the efficient conversion of light into electricity, making it a valuable material for solar energy applications.
Mécanisme D'action
The mechanism by which gallium silver disulphide exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s semiconducting nature allows it to participate in electron transfer processes, which are crucial for its catalytic and antimicrobial activities.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and cellular membranes. In antimicrobial applications, the compound disrupts bacterial cell walls and interferes with essential metabolic pathways, leading to cell death. In catalytic processes, this compound facilitates electron transfer reactions, enhancing the efficiency of chemical transformations.
Comparaison Avec Des Composés Similaires
Gallium silver disulphide can be compared with other similar compounds, such as gallium sulfide (Ga₂S₃) and silver sulfide (Ag₂S).
Gallium Sulfide (Ga₂S₃): Gallium sulfide is another chalcogenide compound with semiconducting properties. it lacks the unique combination of silver and gallium found in this compound, which imparts distinct optical and electrical characteristics.
Silver Sulfide (Ag₂S): Silver sulfide is known for its conductivity and is used in various electronic applications. While it shares some properties with this compound, the presence of gallium in the latter enhances its semiconducting behavior and makes it more suitable for optoelectronic applications.
Uniqueness of this compound: The combination of gallium and silver in this compound results in a compound with unique properties that are not observed in its individual components. This makes it a valuable material for a wide range of applications, from catalysis to photovoltaics.
Propriétés
Numéro CAS |
12249-54-6 |
|---|---|
Formule moléculaire |
AgGaS |
Poids moléculaire |
209.66 g/mol |
Nom IUPAC |
gallium;silver;disulfide |
InChI |
InChI=1S/Ag.Ga.S |
Clé InChI |
KIASIFZNYBFQQK-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ga+3].[Ag+] |
SMILES canonique |
S=[Ag].[Ga] |
Key on ui other cas no. |
12249-54-6 |
Synonymes |
gallium silver disulphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
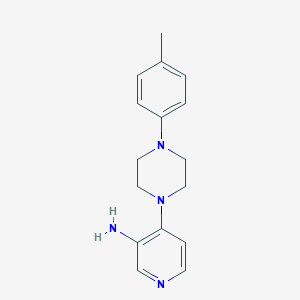
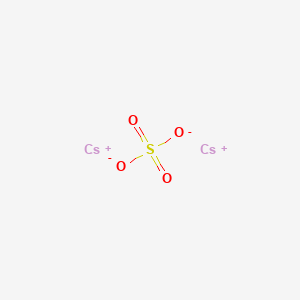
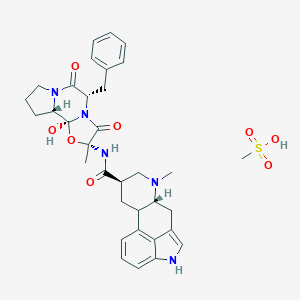
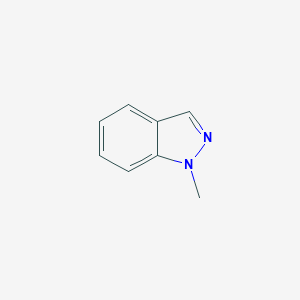
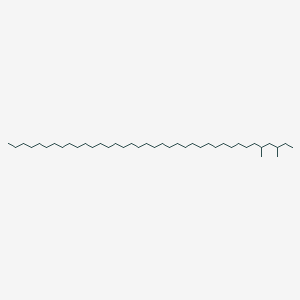


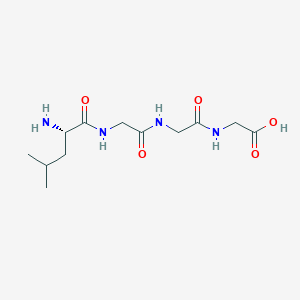

![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
